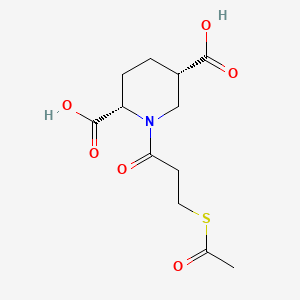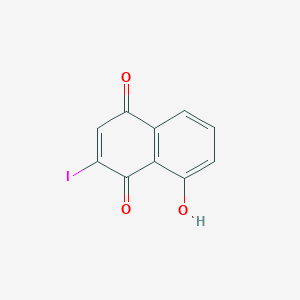![molecular formula C17H14N2O2 B14361563 2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione CAS No. 93521-54-1](/img/structure/B14361563.png)
2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-methylphenyl aziridine with isoindole-1,3-dione. The reaction conditions often require a base to facilitate the nucleophilic attack of the aziridine nitrogen on the isoindole-1,3-dione. Common bases used include sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for aziridines generally involve the cyclization of haloamines or amino alcohols. For example, the parent aziridine can be produced from aminoethanol via dehydration using an oxide catalyst at high temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and other materials due to its reactive aziridine ring.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione involves the interaction of its aziridine ring with nucleophiles. The strained three-membered ring is highly reactive and can open up to form more stable products. This reactivity is exploited in various chemical reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound with a simpler structure.
Mitomycin C: An aziridine-containing chemotherapeutic agent.
Porfiromycin: Another aziridine-containing drug with antitumor activity.
Uniqueness
2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the aziridine ring with the isoindole-1,3-dione structure.
Eigenschaften
CAS-Nummer |
93521-54-1 |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
2-[2-(4-methylphenyl)aziridin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-8-12(9-7-11)15-10-18(15)19-16(20)13-4-2-3-5-14(13)17(19)21/h2-9,15H,10H2,1H3 |
InChI-Schlüssel |
NUWRRHJYLKXBST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CN2N3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


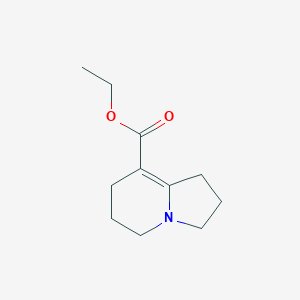

![(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene](/img/structure/B14361498.png)

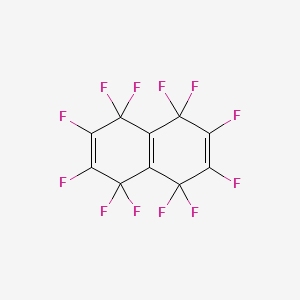
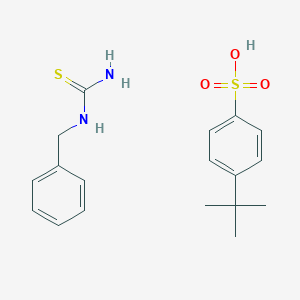
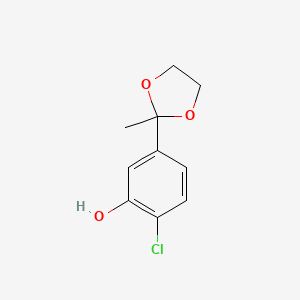
![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)
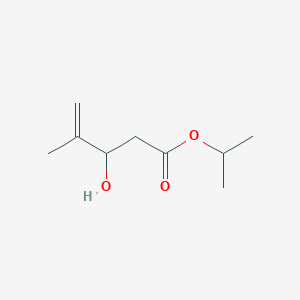
-lambda~5~-phosphane](/img/structure/B14361554.png)
![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)

